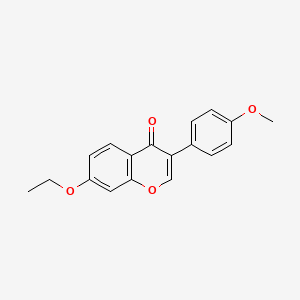
7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Effects
The compound has been identified in studies related to its isolation from natural sources, such as Belamcanda chinensis , known for antimicrobial and anti-inflammatory properties. The structure of these compounds, including 7-ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, allows for inter- and intramolecular hydrogen bonding, which could be pivotal in their bioactivity. This feature suggests a potential application in developing treatments or supplements with antimicrobial and anti-inflammatory effects (Liu, Ma, Gao, & Wu, 2008).
Phototransformation and Photoproduct Applications
Phototransformation studies of similar compounds have shown the ability to produce photoproducts with unique chemical structures through regioselective photocyclisation. This process results in compounds with potential applications in the development of new materials or chemicals with specific light-responsive properties. The observed dealkoxylation during irradiation suggests a pathway for modifying the compound's structure and functionality through light exposure, indicating a potential for use in photochemical applications and the synthesis of complex organic molecules (Khanna, Dalal, Kumar, & Kamboj, 2015).
Antimicrobial Activity and Molecular Docking
Synthesis studies have extended into derivatives of this compound, showcasing significant antibacterial and antifungal activities. Molecular docking analyses with crystal structures of oxidoreductase proteins suggest that these compounds can interact with biological targets, hinting at their potential therapeutic applications. This research direction underscores the possibility of using such compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Environmental Sensitivity and Fluorescence Applications
The compound exhibits unique fluorescence properties that are highly sensitive to the solvent environment. This characteristic makes it a candidate for developing new fluorogenic sensors, which could be valuable in analytical chemistry, environmental monitoring, and biomedical imaging. The strong fluorescence in protic solvents, compared to almost non-fluorescent behavior in aprotic solvents, suggests its utility in designing environment-sensitive probes for detecting specific chemical or biological conditions (Uchiyama, Takehira, Yoshihara, Tobita, & Ohwada, 2006).
Properties
IUPAC Name |
7-ethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-21-14-8-9-15-17(10-14)22-11-16(18(15)19)12-4-6-13(20-2)7-5-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAJVDCZTCJXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)
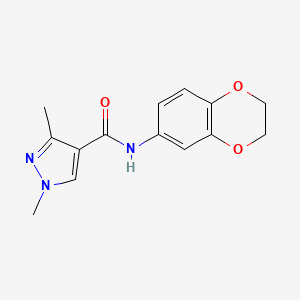

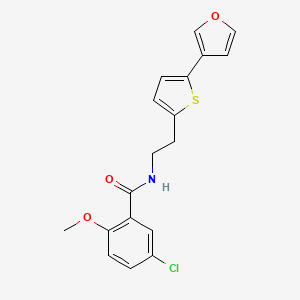
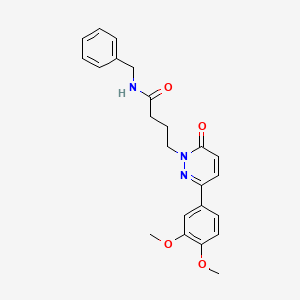

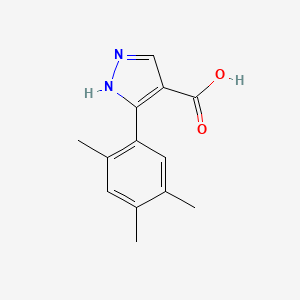
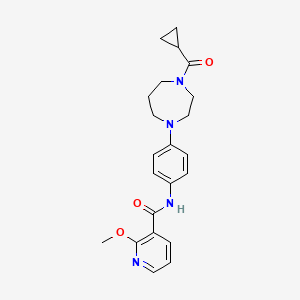
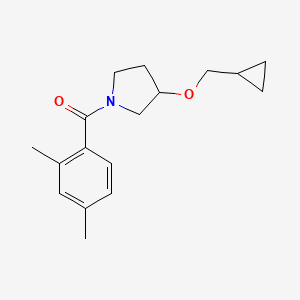
![methyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate](/img/structure/B2550971.png)
![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)
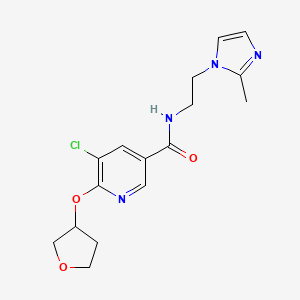
![2-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]phenol](/img/structure/B2550974.png)
![[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE](/img/structure/B2550978.png)
